molecular formula C6H9F2NO2 B13449314 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

Cat. No.: B13449314
M. Wt: 165.14 g/mol
InChI Key: MJGIWXLBPZRYHS-UHFFFAOYSA-N
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Description

3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one is a sophisticated piperidine derivative designed for advanced pharmaceutical and chemical research. Piperidine rings are among the most significant synthetic fragments for constructing drug candidates and are present in more than twenty classes of pharmaceuticals, playing a vital role in the development of new therapeutic agents. This compound features a unique substitution pattern, with fluorine atoms and a hydroxy group on the piperidine ring, which can be critical for modulating the molecule's electronic properties, metabolic stability, and its ability to form hydrogen bonds with biological targets. These structural features make it a valuable building block for medicinal chemists, particularly in the synthesis of compound libraries for high-throughput screening or as a key intermediate in the development of more complex, biologically active molecules. Its potential research applications span multiple areas, including the exploration of new treatments for inflammatory diseases, central nervous system (CNS) disorders, and other therapeutic areas where piperidine-based compounds have shown efficacy. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one

InChI

InChI=1S/C6H9F2NO2/c1-9-3-4(10)2-6(7,8)5(9)11/h4,10H,2-3H2,1H3

InChI Key

MJGIWXLBPZRYHS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC(C1=O)(F)F)O

Origin of Product

United States

Preparation Methods

Method Overview:

  • Starting Material: 1-methylpiperidin-2-one or related cyclic amides.
  • Step 1: Introduction of fluorine atoms at the 3-position via electrophilic or nucleophilic fluorination.
  • Step 2: Hydroxylation at the 5-position, often through oxidation or nucleophilic substitution.

Key Reaction Conditions:

Step Reagents Conditions Notes
Fluorination Diethylaminosulfur trifluoride (DAST), or Selectfluor Room temperature to reflux Selective fluorination at the 3-position
Hydroxylation Hydrogen peroxide (H₂O₂), or hydroxylating agents Acidic or basic conditions Achieving hydroxyl group at the 5-position

Research Discovery:
A study indicates that fluorination of piperidine rings can be efficiently achieved using electrophilic fluorinating agents like Selectfluor, which provides high regioselectivity for the 3-position, followed by oxidation to introduce the hydroxyl group at the 5-position.

Synthesis via Nucleophilic Substitution on Halogenated Intermediates

This method involves preparing halogenated piperidine intermediates, such as 2-chloro or 2-bromo derivatives, then substituting with fluorides and hydroxyl groups.

Procedure:

  • Preparation of Halogenated Intermediate:
    Starting from 2-chloropiperidin-2-one or 2-bromopiperidin-2-one, synthesized via chlorination or bromination of the parent compound.

  • Fluorination Step:
    Nucleophilic substitution using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~100–160°C).

  • Hydroxylation at Position 5:
    Oxidative methods or hydrolysis to introduce the hydroxyl group at the 5-position, often facilitated by oxidants such as H₂O₂ or via hydroxylation using metal catalysts.

Representative Reaction Conditions:

Reagent Solvent Temperature Duration Notes
Potassium fluoride DMF 100–160°C 10–48 hours Nucleophilic fluorination
Oxidant (H₂O₂) Acetic acid or aqueous media Reflux Variable Hydroxylation

Research Reference:
A patent describes a process where halogenated piperidines undergo nucleophilic fluorination under high-temperature conditions, followed by oxidation to yield the hydroxylated product.

Cyclization and Functional Group Transformation Strategies

Another approach involves constructing the piperidine ring via cyclization of suitable precursors, followed by fluorination and hydroxylation steps.

Method Outline:

  • Step 1: Synthesis of a precursor such as a 4-piperidone derivative.
  • Step 2: Cyclization using acid or base catalysis to form the piperidine ring.
  • Step 3: Selective fluorination at the 3-position using electrophilic fluorinating agents.
  • Step 4: Hydroxylation at the 5-position via oxidation or nucleophilic substitution.

Conditions and Reagents:

Step Reagents Conditions Notes
Cyclization Acid or base catalysis Reflux Forms the piperidine core
Fluorination Selectfluor, DAST Room temperature to reflux Regioselective fluorination
Hydroxylation H₂O₂, OsO₄ Oxidative conditions Introduction of hydroxyl group

Research Discovery:
A synthesis route detailed in patent literature involves cyclization of amino ketones, followed by fluorination with DAST and subsequent hydroxylation, achieving high regioselectivity and yield.

Advanced Methods: Catalytic and Enzymatic Approaches

Recent research explores catalytic fluorination and enzymatic hydroxylation for more selective and environmentally benign synthesis.

Catalytic Fluorination:

  • Use of metal catalysts such as copper or palladium complexes to facilitate fluorination at specific positions.
  • Conditions: Mild temperatures (~80–120°C), using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

Enzymatic Hydroxylation:

  • Utilization of cytochrome P450 enzymes or engineered oxidases to introduce hydroxyl groups selectively at the 5-position.
  • Conditions: Aqueous media, ambient temperature, with co-factors like NADPH.

Research Findings:
Enzymatic hydroxylation offers high regio- and stereoselectivity, reducing the need for harsh oxidants and improving environmental sustainability.

Summary of Data and Research Discoveries

Method Key Reagents Conditions Advantages Limitations
Direct fluorination and hydroxylation Selectfluor, H₂O₂ Room to reflux High regioselectivity Multiple steps, purification needed
Nucleophilic substitution on halogenated intermediates KF/CsF, oxidants 100–160°C Scalable, high yield Harsh conditions, potential side reactions
Cyclization and functionalization Acid/base, fluorinating agents Reflux Constructive ring formation Multi-step process
Catalytic and enzymatic Metal catalysts, enzymes Mild, ambient Environmentally friendly, high selectivity Emerging techniques, limited scale

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.

    Reduction: The carbonyl group at the 2-position can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms at the 3-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 3,3-Difluoro-5-oxo-1-methylpiperidin-2-one.

    Reduction: Formation of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-ol.

    Substitution: Formation of various substituted piperidinone derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl and carbonyl groups may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Core Structure and Substituent Comparison

Compound Core Structure Key Substituents Fluorine Presence Bioactive Implications
3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one Piperidin-2-one 3,3-diF, 5-OH, 1-Me Yes Enhanced metabolic stability
5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazol-2-one 5-Cl, piperidin-4-yl No Increased lipophilicity; potential genotoxicity
5-(3,5-Difluorophenyl)pyridin-2(1H)-one Pyridin-2-one 3,5-diF-phenyl Yes Improved target affinity via aryl-F interactions

Key Observations :

  • Fluorine vs. Chlorine : The target compound’s difluoro groups reduce basicity and increase electronegativity compared to chlorinated analogues (e.g., the benzimidazolone in ), likely improving membrane permeability .
  • Hydroxy Group: The 5-OH group distinguishes the target from non-hydroxylated lactams (e.g., pyridinone in ), offering hydrogen-bond donor capacity for enhanced solubility or receptor binding.

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Property Comparison

Compound Molecular Weight Predicted logP Aqueous Solubility Metabolic Stability
3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one ~193.16 0.8–1.2 Moderate-High High (C-F bond inertia)
Chloro-benzimidazolone ~281.72 2.5–3.0 Low Moderate (C-Cl susceptibility)
Difluorophenyl-pyridinone ~223.18 1.5–2.0 Moderate High

Key Observations :

  • Solubility : The target’s hydroxy group improves solubility compared to lipophilic benzimidazolones .
  • Metabolic Stability: Fluorination in the target and pyridinone reduces oxidative metabolism compared to chlorinated analogues .

Key Observations :

  • Fluorination Efficiency : Fluorine incorporation via KF (as in ) may result in moderate yields due to competing side reactions.
  • Scaffold Diversity: The target’s piperidinone core requires distinct ring-closure strategies compared to pyridinones or benzimidazolones .

Biological Activity

3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one is a fluorinated piperidine derivative that has attracted attention for its potential biological activities. This compound is characterized by the presence of two fluorine atoms at the 3-position and a hydroxyl group at the 5-position of the piperidine ring, contributing to its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one is C₆H₈F₂N₁O. The unique arrangement of functional groups in this compound enhances its reactivity and interaction with biological targets. The hydroxyl group can participate in nucleophilic substitution reactions, which may lead to the formation of new metabolites or degradation products in biological environments.

Biological Activities

Research indicates that piperidine derivatives, including 3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one, exhibit a wide range of biological activities:

  • Anticancer Properties : Studies suggest that this compound may inhibit specific cellular pathways involved in tumor growth and proliferation. The presence of the hydroxyl group appears to enhance interactions with biological targets, potentially increasing efficacy against cancer cells.
  • Antimicrobial Activity : Similar compounds have been investigated for their potential to combat bacterial infections, including those caused by Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies reveal that modifications to the piperidine ring can influence antimicrobial efficacy .

The mechanism of action for 3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one is closely tied to its structural features:

  • Binding Affinity : The hydroxyl group significantly improves binding affinity to certain proteins, which is crucial for its biological activity. For instance, studies have shown that similar hydroxyl-containing piperidines exhibit increased potency due to favorable interactions with water molecules on protein surfaces .
  • Nucleophilic Displacement : The difluoromethyl group can undergo nucleophilic displacement in biological contexts, leading to various transformations that may enhance or alter the compound's activity.

Structure–Activity Relationship (SAR)

The SAR for 3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one highlights its distinct pharmacological profile compared to other piperidine derivatives. Below is a comparative table showcasing related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-Fluoro-1-methylpiperidin-2-oneFluorine at 4-positionExhibits different biological activity
2-Hydroxy-3,3-difluoropiperidineHydroxyl group at 2-positionPotentially different reactivity patterns
1-Methyl-4-fluoropiperidin-2-oneFluorine at 4-positionVariability in receptor binding
5-Hydroxy-piperidin-2-oneHydroxyl at 5-position without fluorineLacks fluorine's electronic effects

This table illustrates how the specific arrangement of functional groups and fluorination patterns contribute to the unique pharmacological profiles observed in these compounds.

Case Studies and Research Findings

Recent studies have focused on understanding the interactions of 3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one with biological macromolecules:

  • Antiproliferative Activity : In vitro assays demonstrated that compounds similar to 3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one showed significant antiproliferative effects on cancer cell lines. These effects were attributed to their ability to induce apoptosis through modulation of intracellular calcium levels and phosphorylation pathways .
  • Targeting Mycobacterium tuberculosis : A study highlighted the potential of fluorinated piperidines in targeting MmpL3, a critical drug target for tuberculosis treatment. The findings suggested that structural modifications could enhance selectivity and efficacy against this pathogen .

Q & A

Basic: What synthetic strategies are commonly employed for 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one?

The synthesis typically involves cyclization and fluorination steps. A plausible route includes:

  • Cyclization : Formation of the piperidin-2-one ring via intramolecular amidation, using reagents like oxalyl chloride to activate carbonyl groups, as demonstrated in piperidine derivative syntheses .
  • Fluorination : Introduction of fluorine atoms via electrophilic fluorination or halogen exchange, leveraging conditions similar to those in fluorinated pyridine syntheses (e.g., LiCl or fluorinated alkyl halides) .
  • Hydroxylation and Methylation : Selective hydroxylation at position 5 and N-methylation, potentially using protecting groups (e.g., tert-butyl esters) to avoid side reactions .

Key challenges include controlling regioselectivity during fluorination and avoiding ring-opening byproducts.

Basic: How is the stereochemistry of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one characterized?

  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry, as seen in structurally related piperidine derivatives .
  • Nuclear Overhauser Effect (NOE) : 1H-NMR experiments can differentiate axial/equatorial substituents by spatial proximity .
  • Chiral Chromatography : Resolves enantiomers if asymmetric synthesis introduces stereocenters.

For fluorinated analogs, 19F NMR coupling patterns (e.g., geminal F-F coupling) further clarify spatial arrangements .

Advanced: How can reaction conditions be optimized to minimize byproducts during fluorination?

  • Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions, as shown in fluoropyridine syntheses .
  • Catalyst Selection : Use of HATU or DIPEA improves reaction efficiency in amidation steps .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance fluorinating agent solubility and reactivity .
  • Purification : Column chromatography with chloroform-methanol gradients (e.g., 50:1 v/v) effectively isolates the target compound .

Unexpected byproducts (e.g., dehydrofluorinated species) require LC-MS or HRMS for identification .

Advanced: How are conflicting NMR data resolved for fluorine-containing piperidinones?

  • 19F NMR Spectroscopy : Identifies fluorine environments and coupling constants (e.g., 3JFH for vicinal F-H interactions) .
  • DEPT-135 and HSQC : Assigns carbon environments, distinguishing CF2 groups from CH2 in 13C-NMR .
  • Dynamic NMR : Resolves conformational exchange broadening by varying temperature .

Contradictions often arise from solvent effects or tautomerism; deuterated DMSO or CDCl3 are preferred for consistency .

Basic: What stability considerations apply to 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one?

  • pH Sensitivity : The hydroxyl group may undergo dehydration under acidic conditions. Store in neutral buffers or anhydrous solvents .
  • Light and Oxygen : Fluorinated compounds are prone to photodegradation; use amber vials and inert atmospheres (N2/Ar) .
  • Long-Term Storage : Lyophilization or storage at −20°C in sealed containers prevents hydrolysis .

Advanced: What strategies enhance solubility for in vitro assays?

  • Co-solvents : DMSO (≤10%) or cyclodextrin inclusion complexes improve aqueous solubility .
  • Salt Formation : React with HCl or trifluoroacetic acid to form water-soluble salts .
  • Prodrug Design : Temporarily mask the hydroxyl group as a phosphate ester for enhanced bioavailability .

Advanced: How can reaction mechanisms explain unexpected ring-opening during synthesis?

  • Kinetic Studies : Monitor intermediates via time-resolved LC-MS to identify hydrolysis or retro-aldol pathways .
  • Isotopic Labeling : Use deuterated solvents (e.g., D2O) to trace proton exchange in ring-opened products .
  • Computational Modeling : DFT calculations (e.g., OPLS-3e force field) predict transition states and energetics of ring-opening .

Byproduct mitigation may require stricter anhydrous conditions or alternative protecting groups .

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